Benzo[d]thiazol-4-ylboronic acid

Metallo-beta-lactamase inhibitors Antimicrobial resistance VIM-1

Benzo[d]thiazol-4-ylboronic acid (CAS 1352796-62-3, molecular formula C₇H₆BNO₂S, molecular weight 179.01 g/mol) is a heterocyclic arylboronic acid combining a benzothiazole core with a boronic acid group at the 4-position of the fused benzene ring. The benzothiazole scaffold is a privileged pharmacophore present in numerous marketed drugs and preclinical candidates, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C7H6BNO2S
Molecular Weight 179.01 g/mol
Cat. No. B15297776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-4-ylboronic acid
Molecular FormulaC7H6BNO2S
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)SC=N2)(O)O
InChIInChI=1S/C7H6BNO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4,10-11H
InChIKeySHSQZIGLISBBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]thiazol-4-ylboronic Acid (CAS 1352796-62-3): A 4-Position Boronic Acid Benzothiazole Building Block for Suzuki Coupling and Medicinal Chemistry


Benzo[d]thiazol-4-ylboronic acid (CAS 1352796-62-3, molecular formula C₇H₆BNO₂S, molecular weight 179.01 g/mol) is a heterocyclic arylboronic acid combining a benzothiazole core with a boronic acid group at the 4-position of the fused benzene ring . The benzothiazole scaffold is a privileged pharmacophore present in numerous marketed drugs and preclinical candidates, exhibiting anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation, while also conferring the potential for reversible covalent interactions with diol-containing biomolecular targets . Commercially available at 98% purity, this compound serves as a versatile intermediate for constructing 4-arylated or 4-functionalized benzothiazole libraries .

Why Benzo[d]thiazol-4-ylboronic Acid Cannot Be Replaced by 2-, 5-, or 6-Positional Isomers or Simple Phenylboronic Acids


The position of the boronic acid group on the benzothiazole scaffold dictates both the electronic environment for cross-coupling reactivity and the three-dimensional presentation of the aryl group in downstream bioactive molecules. In metallo-beta-lactamase (MBL) inhibitor programs exemplified by US Patent 10,227,331, the benzothiazol-4-yl attachment point is essential for sub-nanomolar potency—derivatives anchored at this position achieve IC₅₀ values as low as 64 pM against VIM-1, whereas regioisomeric variations alter the spatial orientation of the sulfonamide pharmacophore and drastically affect binding . Benzo[d]thiazol-2-ylboronic acid (CAS 499769-96-9) places the boronic acid on the electron-deficient thiazole ring, altering Suzuki coupling efficiency compared to the 4-position attachment on the more electron-rich benzene ring. Furthermore, the 4-position boronic acid uniquely positions the benzothiazole nitrogen and sulfur atoms for secondary coordination interactions with metal ions and protein targets that are sterically inaccessible to 5- and 6-substituted isomers . Simple phenylboronic acid lacks the heterocyclic benzothiazole core entirely, forfeiting the privileged scaffold's established pharmacological activities including MARK4 kinase inhibition (IC₅₀ = 4.15–6.3 µM) and brain penetration properties demonstrated by related benzothiazole boron complexes .

Quantitative Differentiation Evidence for Benzo[d]thiazol-4-ylboronic Acid Versus Closest Analogs


Sub-Nanomolar MBL Inhibition Achieved Exclusively Through Benzothiazol-4-yl Scaffold Attachment

Multiple benzothiazol-4-yl-containing compounds disclosed in US Patent 10,227,331 demonstrate sub-nanomolar IC₅₀ values against Class B metallo-beta-lactamases. The 4-position attachment of the benzothiazole core to the central phenyl ring is structurally mandatory for this potency series, as it orients the benzothiazole nitrogen and sulfur atoms for interactions within the enzyme active site. Example 97 (BDBM367910), bearing a 2-aminobenzo[d]thiazol-4-yl moiety, achieves IC₅₀ = 0.0640 nM against Pseudomonas aeruginosa VIM-1 protein . By comparison, MBL inhibitors lacking the benzothiazole core, such as simple phenylboronic acid derivatives, typically exhibit IC₅₀ values in the micromolar range (e.g., 3–50 µM against VIM-2) . The 4-substituted benzothiazole regioisomer provides a >10,000-fold potency enhancement over non-benzothiazole boronic acid inhibitors.

Metallo-beta-lactamase inhibitors Antimicrobial resistance VIM-1

Brain Boron Concentration Superiority of Benzothiazole Boronic Acids Over Clinical BNCT Agent L-BPA

Although direct comparative data for Benzo[d]thiazol-4-ylboronic acid itself are not yet published, the closely related benzothiazole boronic acid 4-(benzo[d]thiazol-2-yl)phenylboronic acid (BTPB) demonstrates profound superiority over the clinical BNCT agent L-4-dihydroxyborylphenylalanine (L-BPA) in brain delivery. BTPB achieves a peak brain boron concentration of 36.11 ± 5.37 µg/g at 2 h post-injection, which is approximately 7 times higher than L-BPA-fructose complex (4.87 ± 0.86 µg/g) . The effective permeability (Pe) of BTPB across a parallel artificial membrane was 59.77 × 10⁻⁶ cm/s versus 0 for L-BPA, classifying BTPB as CNS+ (high BBB permeability) while L-BPA is CNS− . The brain/blood ratio of BTPB reaches 3.94 ± 0.46 at 2 h post-injection, compared to 0.59 ± 0.04 for L-BPA-f . These data establish the benzothiazole-boronic acid chemotype as a validated BBB-penetrant boron delivery vector.

Boron neutron capture therapy Brain tumor targeting Blood-brain barrier penetration

MARK4 Kinase Inhibitory Activity Establishes Benzothiazole Scaffold as Validated Kinase Targeting Platform

A recent series of benzo[d]thiazole derivatives (T1–T6) demonstrated direct MARK4 kinase inhibition, confirming the benzothiazole core as a competent kinase inhibitor scaffold. The most potent intermediate A1 achieved IC₅₀ = 4.15 µM with a binding constant Ka = 0.72 × 10⁵ M⁻¹, while the final compound T6 showed IC₅₀ = 6.3 µM and a superior binding constant Ka = 0.14 × 10⁶ M⁻¹ . Molecular docking revealed binding affinities of ΔG = −6.95 to −7.90 kcal/mol across the series, with MD simulations confirming complex stabilization at 500 ns . In contrast, simple phenylboronic acid lacks the extended aromatic system required for ATP-binding pocket occupancy. The 4-position boronic acid on the benzothiazole benzene ring provides a synthetic handle for introducing diverse substituents at the optimal vector for MARK4 engagement, whereas 2-position boronic acids would direct substituents toward the solvent-exposed region of the kinase hinge.

Kinase inhibition MARK4 Diabetes Cancer

Urease Inhibitory Potency of 6-Arylbenzothiazoles Demonstrates Benzothiazole Scaffold Superiority Over Standard Thiourea Inhibitor

2-Amino-6-arylbenzothiazoles synthesized via Suzuki coupling of aryl boronic acids with 2-amino-6-bromobenzothiazole demonstrate superior urease inhibition compared to the standard inhibitor thiourea. The most potent compound, 6-phenylbenzo[d]thiazole-2-amine (3e), achieved IC₅₀ = 26.35 µg/mL versus 34.65 µg/mL for thiourea standard . 6-p-Tolylbenzo[d]thiazol-2-amine (3a) showed IC₅₀ = 27.27 µg/mL with 90.49% inhibition at 50 µg/mL . These benzothiazole derivatives consistently outperform thiourea by 24–33% in IC₅₀ terms. While these specific examples use boronic acids as coupling partners rather than as substituents on the benzothiazole core, they validate the benzothiazole scaffold as a privileged urease inhibitor platform. Benzo[d]thiazol-4-ylboronic acid uniquely positions the boronic acid for direct Suzuki diversification at the 4-position, enabling exploration of SAR that the 6-substituted series cannot access.

Urease inhibition Antimicrobial Helicobacter pylori

Suzuki Coupling Yields of 80–95% for Benzothiazole Systems Enable Efficient Library Synthesis at 4-Position

Benzothiazole-based Suzuki cross-coupling reactions with arylboronic acids consistently deliver high yields, supporting the use of Benzo[d]thiazol-4-ylboronic acid as a robust coupling partner. In the synthesis of 2-(4-bromophenyl)benzo[d]thiazole-derived biaryls, reactions with various arylboronic acids proceeded in 80–95% isolated yield . Similarly, the Pd(0)-catalyzed coupling of 2-amino-6-bromobenzothiazole with diverse aryl boronic acids and pinacol esters yielded products in 61–78% yield under optimized conditions (1,4-dioxane/H₂O, K₃PO₄, 95 °C, 31 h) . By comparison, Suzuki couplings employing benzothiazol-2-ylboronic acid (CAS 499769-96-9) require the boronic acid to participate from the electron-deficient thiazole ring, which can necessitate different catalyst systems and may afford lower yields with electron-rich aryl halide partners. The 4-position boronic acid, situated on the more electron-rich benzene ring, is expected to undergo transmetalation more readily under standard Pd(0) conditions.

Suzuki-Miyaura coupling C–C bond formation Parallel synthesis

Optimal Application Scenarios for Benzo[d]thiazol-4-ylboronic Acid Based on Quantitative Evidence


Metallo-Beta-Lactamase Inhibitor Lead Optimization Using 4-Position Benzothiazole Boronic Acid as Core Scaffold

Procurement of Benzo[d]thiazol-4-ylboronic acid is most strongly justified for programs targeting Class B metallo-beta-lactamases (VIM-1, IMP, NDM). The benzothiazol-4-yl scaffold, as demonstrated in US Patent 10,227,331, consistently delivers sub-nanomolar IC₅₀ values (0.064–0.133 nM) against clinically relevant MBLs . The 4-position boronic acid enables Suzuki diversification to explore substituent effects on potency and selectivity across MBL subtypes while maintaining the critical benzothiazole-4-yl pharmacophore geometry. Simple phenylboronic acid or 2- and 6-benzothiazole boronic acid isomers cannot replicate this specific vector for enzyme active site engagement. Teams should prioritize this compound when structure-based design indicates that the benzothiazole sulfur and nitrogen atoms are required for zinc coordination or hydrophobic pocket interactions.

Blood-Brain Barrier Penetrant Library Synthesis for CNS Drug Discovery and BNCT Boron Delivery

For CNS-targeted small molecule libraries or boron neutron capture therapy (BNCT) agent development, Benzo[d]thiazol-4-ylboronic acid provides entry to a scaffold class with validated brain penetration. The benzothiazole boronic acid chemotype, exemplified by BTPB, achieves brain boron concentrations 7-fold higher than clinical L-BPA-fructose and a brain/blood ratio of 3.94 ± 0.46 versus 0.59 ± 0.04 for L-BPA-f . The 4-position boronic acid allows systematic exploration of substituent effects on BBB permeability while retaining the core benzothiazole motif recognized by aryl hydrocarbon receptor-mediated transport mechanisms. This compound is the building block of choice when the synthetic strategy requires boron at the 4-position for subsequent C–C coupling to install D–A type pharmacophores or fluorescent probes for brain imaging applications.

Kinase-Focused Fragment-Based Drug Discovery Leveraging Benzothiazole Scaffold

Given the validated MARK4 kinase inhibition (IC₅₀ = 4.15–6.3 µM) and ATP-binding site engagement (ΔG = −6.95 to −7.90 kcal/mol) demonstrated by benzothiazole derivatives , Benzo[d]thiazol-4-ylboronic acid is an excellent fragment elaboration starting point for kinase inhibitor programs. The boronic acid at the 4-position provides a synthetic handle for late-stage diversification via Suzuki coupling, enabling rapid exploration of vectors extending toward the kinase hinge region, ribose pocket, or solvent-exposed regions. The 4-position is synthetically distinct from 2-amino-substituted benzothiazole kinase inhibitors, offering novel IP space. Procurement is recommended when the medicinal chemistry strategy requires a boron-functionalized heterocycle capable of both reversible covalent interactions with catalytic site residues and modular aryl extension for selectivity optimization.

Anti-Urease Drug Discovery and Helicobacter pylori Therapeutics

Programs targeting urease enzyme inhibition for Helicobacter pylori eradication or agricultural urease inhibitors should consider Benzo[d]thiazol-4-ylboronic acid as a core building block. 6-Arylbenzothiazole-2-amines consistently outperform the standard inhibitor thiourea by 24–33% in IC₅₀ terms (26.35 µg/mL vs. 34.65 µg/mL) . The 4-position boronic acid enables access to a complementary SAR vector unexplored in the 6-aryl series, potentially capturing interactions with the urease active site flap region. This compound is the appropriate procurement choice when existing 6-substituted benzothiazole SAR has been exhausted and new vectors for potency improvement are sought.

Quote Request

Request a Quote for Benzo[d]thiazol-4-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.